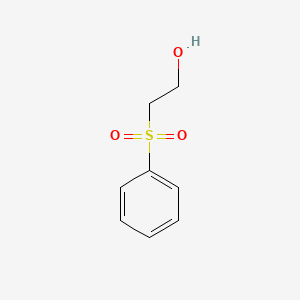

2-(Phenylsulfonyl)ethanol

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVYYVANSPZIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174623 | |

| Record name | Ethanol, 2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20611-21-6 | |

| Record name | 2-(Phenylsulfonyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20611-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020611216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Phenylsulfonyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Phenylsulfonyl Chloride with Ethanol

One of the most straightforward methods involves the reaction of phenylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}6\text{H}5\text{SO}2\text{CH}2\text{CH}2\text{OH} + \text{HCl}

$$

- Conditions : Typically performed at room temperature.

- Purification : The product can be purified through distillation or recrystallization.

Continuous Flow Synthesis

In industrial applications, continuous flow reactors are used for synthesizing this compound. This method allows for better control over reaction conditions and can enhance yields significantly compared to batch processes.

- Advantages : Improved scalability and efficiency.

- Catalysts : The use of catalysts can further optimize reaction parameters.

Alternative Synthesis via Bromoacetophenone

Another method involves using bromoacetophenone and sodium methylene sulfite in a reaction system that includes 1,4-dioxane and water:

- Dissolve bromoacetophenone in 1,4-dioxane.

- Add sodium methylene sulfite solution.

- Stir at room temperature for several hours.

- Extract the product using dichloromethane after removing the solvent under reduced pressure.

Comparative Analysis of Synthesis Methods

The following table summarizes the key characteristics of different preparation methods for this compound:

| Method | Reactants | Conditions | Yield | Purification Method |

|---|---|---|---|---|

| Phenylsulfonyl Chloride + Ethanol | Phenylsulfonyl chloride, ethanol | Room temperature | Moderate | Distillation/Recrystallization |

| Continuous Flow Synthesis | Phenylsulfonyl chloride, ethanol | Continuous flow reactor | High | Not specified |

| Bromoacetophenone Method | Bromoacetophenone, sodium methylene sulfite | Room temperature | Variable | Dichloromethane extraction |

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding sulfone. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: Phenylsulfonylacetaldehyde

Reduction: 2-(Phenylthio)ethanol

Substitution: 2-(Phenylsulfonyl)ethyl chloride

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(phenylsulfonyl)ethanol exhibit moderate anticancer activity. For instance, a study evaluated the compound's effects on various human cancer cell lines, revealing notable growth inhibition percentages. The compound showed a growth inhibition percentage of 10.83% against UO-31 renal cancer cells and 13.76% against SNB-75 central nervous system cells, indicating its potential as a lead compound for further development in cancer therapeutics .

Aldose Reductase Inhibition

this compound has also been investigated as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Research indicates that the S-enantiomers of related compounds demonstrate higher potency compared to their R-enantiomers, suggesting that structural modifications around the phenylsulfonyl group can enhance biological activity .

Organic Synthesis

Synthesis of Sulfonyl Derivatives

The compound serves as a key intermediate in the synthesis of various sulfonyl derivatives. For example, it has been utilized in the preparation of 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one through a multi-step reaction involving benzene sulfonyl chloride and sodium bicarbonate . This highlights its utility in generating complex organic molecules with potential pharmaceutical applications.

Material Science

Polymer Chemistry

In material science, this compound is explored for its role in polymer synthesis. Its sulfonyl functional group can enhance the properties of polymers, such as thermal stability and mechanical strength. Research into the incorporation of such compounds into polymer matrices is ongoing, aiming to develop advanced materials for various applications .

Data Tables

The following table summarizes key findings regarding the biological activity and synthetic applications of this compound:

Case Study 1: Anticancer Screening

In a comprehensive screening program involving the National Cancer Institute's 60-cell line panel, this compound derivatives were tested for anticancer efficacy. The results indicated that certain derivatives not only inhibited cell growth but also displayed selectivity towards specific cancer types, paving the way for targeted therapeutic strategies .

Case Study 2: Aldose Reductase Inhibitors

A series of experiments focused on synthesizing N-(phenylsulfonyl)-2-phenylglycine as aldose reductase inhibitors demonstrated that modifications to the phenylsulfonyl moiety could significantly impact enzyme inhibition potency. This research contributes to developing new treatments for diabetic complications .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)ethanol involves its reactivity with various molecular targets. The sulfonyl group is known to interact with nucleophiles, making it a useful reagent in substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(Phenylsulfonyl)ethanol

- CAS Registry Number : 20611-21-6

- Molecular Formula : C₈H₁₀O₃S

- Molecular Weight : 186.23 g/mol

- Physical Properties :

Chemical Properties: The compound features a sulfonyl (-SO₂-) group directly attached to a phenyl ring and an ethanol moiety. The sulfonyl group is strongly electron-withdrawing, enhancing stability and reactivity in nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | Phenyl-SO₂-ethanol | C₈H₁₀O₃S | 186.23 | 20611-21-6 |

| 2-(Phenylthio)ethanol | Phenyl-S-ethanol | C₈H₁₀OS | 154.23 | 699-12-7 |

| 2-(Methylsulfonyl)ethanol | Methyl-SO₂-ethanol | C₃H₈O₃S | 124.16 | 15205-66-0 |

| Methyl 2-(phenylsulfonyl)acetate | Phenyl-SO₂-acetate ester | C₉H₁₀O₄S | 214.24 | 34097-60-4 |

Physical Properties and Reactivity

Research Findings and Key Differentiators

Electron Effects: The sulfonyl group in this compound stabilizes negative charges, making it superior to thioether analogs in reactions requiring electrophilic intermediates (e.g., sulfonamide formation) . Thioether derivatives (e.g., 2-(Phenylthio)ethanol) are more nucleophilic and prone to oxidation, enabling their use in redox-active applications .

Steric and Solubility Considerations: Bulkier phenyl groups in this compound reduce solubility in non-polar solvents compared to 2-(Methylsulfonyl)ethanol, which is more versatile in solvent systems .

Synthetic Utility: this compound is pivotal in synthesizing triazole derivatives via reactions with hydrazines, a pathway less feasible with methylsulfonyl analogs due to steric hindrance .

Biological Activity

2-(Phenylsulfonyl)ethanol, with the molecular formula CHOS and a molecular weight of 186.23 g/mol, is an organic compound primarily utilized in laboratory settings for the synthesis of various substances. Its biological activity has garnered attention in several fields, including medicinal chemistry, biochemistry, and pharmacology. This article explores the compound's biochemical properties, mechanisms of action, and its implications in various biological systems.

The compound's structure features a phenylsulfonyl group attached to an ethanol moiety, which significantly influences its reactivity and biological interactions.

- Reactivity : The phenylsulfonyl group acts as an electron-withdrawing entity, enhancing the electrophilicity of the ethanol portion. This property facilitates various chemical reactions, including nucleophilic substitutions and enzyme interactions.

- Enzyme Interactions : this compound has been shown to interact with key metabolic enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), potentially inhibiting their activity. This inhibition can lead to altered metabolic pathways involving ethanol metabolism, resulting in an accumulation of ethanol and a decrease in acetaldehyde levels.

Cellular Effects

- Cell Signaling : The compound can modulate cell signaling pathways by influencing the activity of kinases and phosphatases. This modulation can lead to changes in gene expression related to metabolic processes.

- Gene Expression : It has been observed that this compound affects the expression of genes involved in energy metabolism, thereby influencing cellular energy dynamics.

Biological Activity Evaluation

The biological activity of this compound has been assessed through various studies focusing on its anticancer properties and effects on cellular health.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer effects:

- In vitro tests have demonstrated that this compound exhibits moderate growth inhibition against several human cancer cell lines. For example, it showed a growth inhibition percentage (GI%) of approximately 10.83% against UO-31 renal cancer cells and 13.76% against SNB-75 central nervous system cells .

| Cell Line | Growth Inhibition Percentage (GI%) |

|---|---|

| UO-31 | 10.83% |

| SNB-75 | 13.76% |

Toxicological Studies

Toxicity assessments indicate that the effects of this compound are dose-dependent:

- At lower concentrations, the compound may exhibit minimal adverse effects; however, higher doses have been associated with liver toxicity and oxidative stress in animal models.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by various factors:

- Absorption : The compound is absorbed through gastrointestinal pathways when administered orally.

- Metabolism : It undergoes metabolic processing primarily via pathways involving ADH and ALDH, leading to various metabolites that may possess distinct biological activities .

Case Studies

Several case studies have explored the implications of this compound in therapeutic contexts:

- Cancer Research : A study evaluated its efficacy in inhibiting tumor growth in xenograft models, indicating potential as a chemotherapeutic agent.

- Liver Function Studies : Research has shown that high doses can impair liver function due to oxidative stress markers observed in treated animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Phenylsulfonyl)ethanol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of phenoxyethanol derivatives or nucleophilic substitution reactions. For example, reacting 2-phenoxyethyl chloride with sodium sulfite under reflux in ethanol can yield this compound. Optimization involves adjusting reaction time (6–12 hours), temperature (70–90°C), and stoichiometric ratios (1:1.2 molar ratio of substrate to sulfonating agent). Catalytic acetic acid (0.5–1 mol%) may enhance reaction rates . Purification via recrystallization (ethanol/DMF, 3:1 v/v) improves purity (>95%) .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the sulfonyl (-SO₂-) and ethanol (-CH₂OH) groups. Key NMR signals include:

- ¹H NMR : δ 3.7–3.9 ppm (-CH₂OH), δ 7.3–7.8 ppm (aromatic protons) .

- ¹³C NMR : δ 60–65 ppm (-CH₂OH), δ 125–135 ppm (aromatic carbons), δ 140–145 ppm (sulfonyl-attached carbon) .

IR spectroscopy identifies -SO₂- (asymmetric stretch at 1320–1350 cm⁻¹, symmetric stretch at 1140–1160 cm⁻¹) and -OH (broad peak ~3300 cm⁻¹) . Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 201.04 (C₈H₁₀O₃S⁺) .

Q. How should researchers prepare and standardize solutions of this compound for quantitative analysis?

- Methodological Answer : Dissolve 10 mg of the compound in 10 mL HPLC-grade methanol (1 mg/mL stock). For UV quantification, calibrate using a standard curve (λ = 254 nm, ε ≈ 150 L·mol⁻¹·cm⁻¹). Validate accuracy via HPLC (C18 column, 70:30 methanol/water mobile phase, flow rate 1.0 mL/min) . Internal standards (e.g., phenoxyethanol) can correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under acidic conditions be resolved?

- Methodological Answer : Conflicting reports on hydrolysis rates (pH 2–6) may arise from impurities or solvent polarity. Design a controlled study:

- Prepare buffered solutions (pH 2–6) with 0.1 M ionic strength.

- Monitor degradation via HPLC at 25°C/40°C.

- Use Arrhenius plots to calculate activation energy (Eₐ). If discrepancies persist, analyze impurities via LC-MS to identify degradation byproducts (e.g., phenyl vinyl sulfone) .

Q. What strategies are effective for optimizing the synthesis of this compound derivatives, such as hydrazine conjugates?

- Methodological Answer : For derivatives like 4-[2-(phenylsulfonyl)ethylidene]benzenesulfonamide:

- Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time vs. traditional reflux (6 hours) .

- Screen catalysts (e.g., p-toluenesulfonic acid vs. Amberlyst-15) to improve yields (>75%).

- Characterize products via X-ray crystallography to confirm regioselectivity and stereochemistry .

Q. How can researchers address low reproducibility in sulfonation reactions involving this compound precursors?

- Methodological Answer : Variability often stems from moisture-sensitive intermediates. Implement:

- Strict anhydrous conditions (dry solvents, nitrogen atmosphere).

- In situ FTIR monitoring to track sulfonyl chloride formation (peaks at 1370 cm⁻¹ and 1180 cm⁻¹).

- Statistical optimization (e.g., Box-Behnken design ) to evaluate interactions between temperature, solvent polarity, and reagent purity .

Data Analysis & Experimental Design

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to model transition states and activation barriers. Compare LUMO maps to identify electrophilic centers (sulfonyl group vs. ethanol oxygen). Validate predictions with kinetic isotope effects (KIE) experiments using deuterated analogs .

Q. How should researchers design experiments to assess the compound’s role as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : Synthesize enantiopure this compound via enzymatic resolution (lipase-catalyzed acetylation). Test diastereomeric excess (% de) in model reactions (e.g., aldol condensation) using chiral HPLC (Chiralpak AD-H column). Correlate results with molecular docking simulations to rationalize stereoselectivity .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in high-temperature reactions?

- Methodological Answer : Use explosion-proof reactors for reactions >100°C. Monitor exotherms with RC1 calorimetry . Store the compound in amber glass under nitrogen (≤25°C) to prevent oxidation. Emergency protocols: Neutralize spills with 10% sodium bicarbonate, and rinse eyes with saline (per SDS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.